benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXYQLCKKQFKQ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,3S)-3-(hydroxymethyl)cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate with structurally related carbamates:
Key Differences and Implications
Substituent Effects: Hydroxymethyl (-CH$_2$OH) vs. Hydroxyl (-OH): The hydroxymethyl group in the target compound introduces a primary alcohol, enabling reactions like oxidation to carboxylic acids or esterification. In contrast, the hydroxyl group in ’s compound is a secondary alcohol, less reactive toward oxidation . Amino (-NH$_2$): The amino derivative () forms salts (e.g., hydrochloride), improving aqueous solubility but requiring protection during synthesis to avoid unwanted side reactions .
Carbamate Group Variations: Benzyl vs. tert-Butyl: The benzyl carbamate is labile under hydrogenolytic conditions, while the tert-butyl (Boc) group is stable to bases and nucleophiles but cleaved under acidic conditions. This difference impacts synthetic strategies, such as orthogonal deprotection in multi-step syntheses .
Ring Size (Cyclopentyl vs. Cyclohexyl) :
- Cyclohexyl analogs () have higher molecular weights and altered conformational flexibility compared to cyclopentyl derivatives, affecting binding affinity in biological systems or catalyst interactions .
Biological Activity
Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate (CAS Number: 1380486-16-7) is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to a cyclopentyl moiety. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloroformate with (1R,3S)-3-(hydroxymethyl)cyclopentylamine. The process generally requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Key parameters include:
- Reaction Temperature : Room temperature
- Reaction Time : Several hours
- Purification Techniques : Recrystallization or chromatography to ensure product purity.
This compound exhibits biological activity through its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor function by binding to specific sites on these biomolecules. The precise pathways affected can vary based on the biological context in which the compound is studied .
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems have been noted, which could lead to neuroprotective outcomes.
- Antimicrobial Properties : Some studies have hinted at antimicrobial activity against specific bacterial strains .
Case Studies and Research Findings
- Antitumor Effects :
- Neuroprotection :
-
Antimicrobial Activity :
- Research evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones in bacterial cultures treated with varying concentrations of the compound, indicating its potential as an antimicrobial agent.
Table 1: Biological Activity Overview
Table 2: Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Benzyl chloroformate, (1R,3S)-3-(hydroxymethyl)cyclopentylamine |
| Base | Triethylamine |
| Reaction Conditions | Room temperature, several hours |
| Purification Method | Recrystallization or chromatography |
Q & A
Basic: What synthetic strategies are effective for preparing benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate?
Methodological Answer:
- Stepwise Protection-Deprotection: Begin with (1R,3S)-3-(hydroxymethyl)cyclopentylamine. Protect the amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) to form the carbamate . Monitor reaction progress via TLC or HPLC.
- Stereochemical Control: Ensure enantiomeric purity by starting from chiral precursors (e.g., resolved cyclopentanol derivatives) or employing asymmetric catalysis during cyclopentane ring formation .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the stereochemistry of this compound validated?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- NMR Spectroscopy: Analyze - and -NMR coupling constants (e.g., -values for cyclopentyl protons) to confirm relative stereochemistry. Compare with computed spectra from density functional theory (DFT) .
- Optical Rotation: Measure specific rotation ([α]) and compare to literature values for related (1R,3S)-configured carbamates .
Advanced: How does the hydroxymethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Electronic Effects: The hydroxymethyl group donates electron density via hydrogen bonding, stabilizing intermediates in substitution reactions. Compare reactivity with analogs (e.g., bromomethyl or sulfonamide derivatives) using kinetic studies (UV-Vis monitoring) .
- Steric Considerations: Perform DFT calculations (e.g., Gaussian 16) to model transition states and assess steric hindrance from the hydroxymethyl group .
- Experimental Validation: Conduct competitive reactions with benzyl chloroformate and substituted amines, analyzing yields via LC-MS to quantify substituent effects .
Advanced: What computational approaches predict the conformational stability of this carbamate?
Methodological Answer:
- Molecular Dynamics (MD): Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS to identify low-energy conformers. Analyze hydrogen bonding between the hydroxymethyl and carbamate groups .
- Quantum Mechanics (QM): Use DFT (B3LYP/6-31G*) to calculate rotational barriers around the carbamate C–N bond. Compare with experimental NMR data to validate models .
- Free Energy Landscapes: Construct Ramachandran-like plots for cyclopentyl ring puckering using metadynamics simulations .
Basic: Which analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA: Use a C18 column with a 70:30 acetonitrile/water mobile phase (0.1% TFA) to detect impurities (<2%). Monitor UV absorption at 210–254 nm .
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 10°C/min under nitrogen. Degradation temperatures >150°C indicate robustness for storage .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-TOF. Compare with theoretical isotopic distributions .
Advanced: How to design experiments probing intramolecular hydrogen bonding’s role in solubility?
Methodological Answer:
- Solubility Studies: Measure equilibrium solubility in solvents (e.g., PBS, DMSO) using gravimetric or UV-Vis methods. Correlate with LogP values calculated via ChemDraw .
- IR Spectroscopy: Detect O–H stretching vibrations (3200–3600 cm) in solid-state FTIR. Compare with solution-phase spectra to confirm intramolecular H-bonding .
- Crystallography: Solve crystal structures to visualize H-bond networks. Use Mercury software to quantify bond lengths and angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
